molecular formula C17H17NO2 B125701 Asimilobine CAS No. 6871-21-2

Asimilobine

Cat. No.: B125701
CAS No.: 6871-21-2
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-CYBMUJFWSA-N
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Mechanism of Action

Target of Action

Asimilobine, an aporphine isoquinoline alkaloid, primarily targets the dopamine biosynthesis pathway and acts as a serotonergic receptor antagonist . Dopamine is a neurotransmitter that plays several important roles in the human brain and body, and serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.

Mode of Action

This compound interacts with its targets by inhibiting dopamine biosynthesis and antagonizing serotonergic receptors . This means that it reduces the production of dopamine and blocks the action of serotonin, which can have various effects on the body and mind.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine biosynthesis pathway . By inhibiting this pathway, this compound can reduce the levels of dopamine in the body.

Pharmacokinetics

These properties can significantly impact the bioavailability of this compound, determining how much of the compound reaches its target sites in the body .

Result of Action

This compound’s inhibition of dopamine biosynthesis and antagonism of serotonergic receptors can lead to a decrease in dopamine levels and a blockage of serotonin action . This can result in various molecular and cellular effects, depending on the specific context and the other biochemical processes occurring in the body. For example, in PC12 cells, this compound has been shown to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature is a known modulator of alkaloid biosynthesis . Therefore, changes in environmental temperature could potentially affect the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Asimilobine interacts with enzymes and proteins involved in dopamine biosynthesis and serotonergic receptors . It inhibits the production of dopamine, a neurotransmitter that plays several important roles in the brain and body . This compound also acts as an antagonist for serotonergic receptors, which are a type of G protein-coupled receptor that responds to the neurotransmitter serotonin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit intracellular dopamine levels in a concentration-dependent manner in PC-12 cells . It also has been found to have antimalarial and anti-cancer activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine biosynthesis and serotonergic receptors. By inhibiting dopamine biosynthesis, this compound can affect the levels of dopamine available for neurotransmission . As a serotonergic receptor antagonist, this compound prevents serotonin from binding to its receptors, thereby influencing serotonin signaling .

Metabolic Pathways

As an inhibitor of dopamine biosynthesis, it’s likely that this compound interacts with enzymes involved in this pathway .

Transport and Distribution

Like other biochemical compounds, this compound is likely to be transported and distributed within cells and tissues through various mechanisms, potentially involving specific transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it’s likely that this compound localizes to specific compartments or organelles within the cell where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of asimilobine typically involves the construction of the aporphine skeleton through a series of organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a benzylisoquinoline precursor undergoes cyclization to form the aporphine structure. The reaction conditions often involve acidic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and seeds of Nelumbo nucifera. Solvent extraction methods, followed by chromatographic purification, are commonly employed to isolate this compound in large quantities . Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for the separation and quantification of this compound .

Chemical Reactions Analysis

Types of Reactions

Asimilobine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Asimilobine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Lirinidine
  • N-methylasimilobine
  • Pronuciferine
  • Nuciferine

Uniqueness

This compound is unique among aporphine alkaloids due to its specific inhibitory effects on dopamine biosynthesis and serotonergic receptor antagonism. While other similar compounds, such as lirinidine and nuciferine, also exhibit pharmacological activities, this compound’s dual action on both dopamine and serotonin pathways distinguishes it from its counterparts .

Properties

IUPAC Name

(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNEUOVIJYCGZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988410
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6871-21-2
Record name Asimilobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6871-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asimilobine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol
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Record name Asimilobine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H26TGS8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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